molecular formula C17H21ClN2O4 B13662296 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]

1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]

Cat. No.: B13662296
M. Wt: 352.8 g/mol
InChI Key: VXQWLDVQABHPRG-UHFFFAOYSA-N
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Description

1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] is a heterocyclic organic compound with a molecular formula of C₁₇H₂₁ClN₂O₄ It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] can be synthesized through a multi-step process involving the reaction of 4-chloropiperidine with 1,4-dichlorobutane in the presence of a base . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts such as palladium or nickel complexes in the presence of ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce different reduced forms of the compound.

Scientific Research Applications

1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]
  • tert-butyl 6-chloro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate

Uniqueness: 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] is unique due to its Boc-protected amine group, which provides stability and allows for selective deprotection in synthetic applications. This feature distinguishes it from other similar compounds and enhances its utility in various chemical reactions and research applications .

Properties

Molecular Formula

C17H21ClN2O4

Molecular Weight

352.8 g/mol

IUPAC Name

tert-butyl 6-chloro-2-oxospiro[3,1-benzoxazine-4,4'-piperidine]-1-carboxylate

InChI

InChI=1S/C17H21ClN2O4/c1-16(2,3)23-14(21)20-13-5-4-11(18)10-12(13)17(24-15(20)22)6-8-19-9-7-17/h4-5,10,19H,6-9H2,1-3H3

InChI Key

VXQWLDVQABHPRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C3(CCNCC3)OC1=O

Origin of Product

United States

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